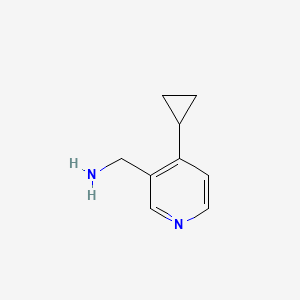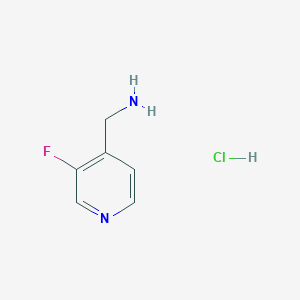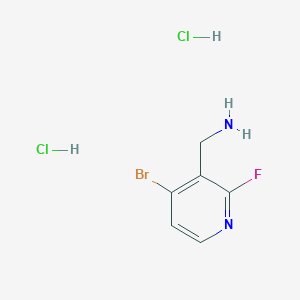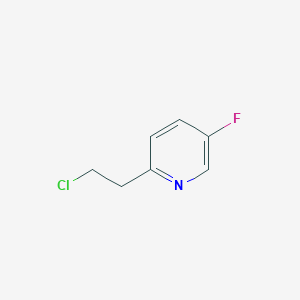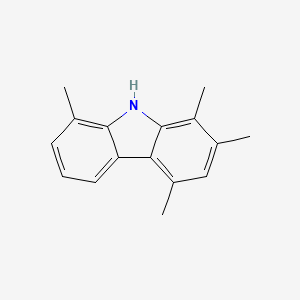
1,2,4,8-Tetramethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,8-Tetramethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring . This particular compound is characterized by the presence of four methyl groups attached to the carbazole core at positions 1, 2, 4, and 8. The addition of these methyl groups can significantly alter the electronic and steric properties of the molecule, making it a subject of interest in various fields of research, including organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,8-Tetramethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the direct methylation of carbazole using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . Another approach involves the use of Grignard reagents, where the carbazole is first lithiated and then reacted with methyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), nitro compounds under acidic conditions.
Major Products
Oxidation: 9,9’-bicarbazyl, tricarbazyl.
Reduction: Dihydrocarbazoles.
Substitution: Halogenated or nitro-substituted carbazoles.
Aplicaciones Científicas De Investigación
1,2,4,8-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4,8-Tetramethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In the context of OLEDs, the compound acts as a thermally activated delayed fluorescence (TADF) emitter. The highest occupied molecular orbital (HOMO) is mainly confined to the carbazole segment, while the lowest unoccupied molecular orbital (LUMO) is located on the phenylnicotinonitrile unit, resulting in a nearly full separation between HOMO and LUMO . This separation facilitates efficient reverse intersystem crossing (RISC), converting non-emissive triplet excitons into emissive singlets, thereby enhancing the device’s efficiency .
Comparación Con Compuestos Similares
1,2,4,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6,8-Tetramethyl-carbazole: Similar in structure but with different methyl group positions, leading to variations in electronic properties and steric hindrance.
Polycarbazole: A polymeric form of carbazole with extended conjugation length and different optoelectronic properties.
9H-Carbazole: The parent compound without methyl substitutions, which has different reactivity and applications.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct electronic and steric properties, making it particularly suitable for applications in OLEDs and other optoelectronic devices .
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1,2,4,8-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-6-5-7-13-14-11(3)8-10(2)12(4)16(14)17-15(9)13/h5-8,17H,1-4H3 |
Clave InChI |
JUIFAUNBHHAXSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C=C(C(=C3N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
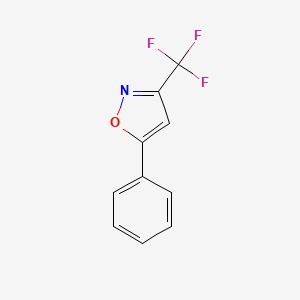
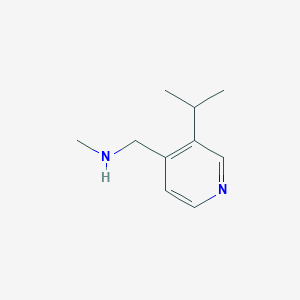
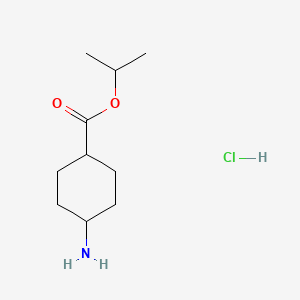
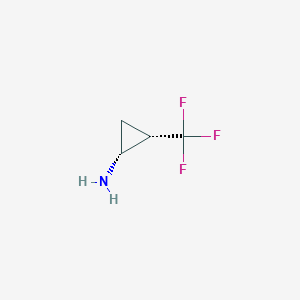
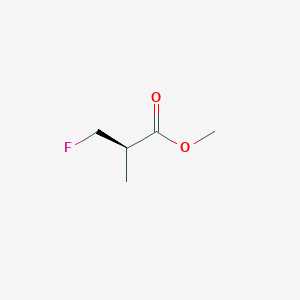

![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
